

Discovery of the Broad-Spectrum Antiviral Agent UMM-766: A Technical Whitepaper

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Compound of Interest

Compound Name: UMM-766

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A deep dive into the discovery, mechanism, and preclinical evaluation of **UMM-766**, a novel nucleoside analog demonstrating potent and broad-spectrum activity against orthopoxviruses. This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the core findings and methodologies related to the promising antiviral candidate, **UMM-766**.

Executive Summary

In the ongoing effort to develop effective medical countermeasures against emerging viral threats, a novel nucleoside inhibitor, **UMM-766**, has been identified as a potent broad-spectrum antiviral agent with significant activity against multiple orthopoxviruses.[1][2] Discovered through a high-throughput screening of a proprietary small molecule library from Merck, **UMM-766** has demonstrated promising efficacy in both in vitro and in vivo models of orthopoxvirus infection.[1][2][3] This whitepaper details the discovery, in vitro and in vivo antiviral activity, and the experimental protocols utilized in the characterization of **UMM-766**.

Introduction

The re-emergence of orthopoxviruses, such as the virus that causes Mpox, underscores the urgent need for novel broad-spectrum antiviral therapies.[1][2][3] **UMM-766**, chemically identified as 7-fluoro-7-deaza-2'-C-methyladenosine, is a nucleoside analog that has shown potent inhibitory effects on the replication of various orthopoxviruses.[2][4] Its oral bioavailability

and efficacy in a murine model of severe orthopoxvirus infection position it as a promising candidate for further development.[1][2][3]

Discovery and In Vitro Antiviral Activity

UMM-766 was identified from a screening of Merck's proprietary small molecule library using a high-content image-based phenotypic assay.[2] The compound exhibited potent and broad-spectrum antiviral activity against several members of the poxvirus family.[2]

Data Presentation: In Vitro Antiviral Activity of UMM-766

The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and selectivity index (SI) of **UMM-766** against various orthopoxviruses in different cell lines.

Virus	Cell Line	EC50 (μM)	CC50 (μM)	Selectivity Index (SI = CC50/EC50)
Vaccinia Virus (VACV)	RAW264.7	<1	>110	>110
Vaccinia Virus (VACV)	MRC-5	<1	>3.7	>3.7
Rabbitpox Virus (RPXV)	RAW264.7	<1	>110	>110
Cowpox Virus (CPXV)	RAW264.7	8.09	>110	>13.6
Cowpox Virus (CPXV)	MRC-5	2.17	>3.7	>1.7

Data extracted from "Orally available nucleoside analog **UMM-766** provides protection in a murine model of orthopox disease".[4]

In Vivo Efficacy in a Murine Orthopoxvirus Model

The protective efficacy of orally administered **UMM-766** was evaluated in a murine model of severe orthopoxvirus infection.^{[1][2][3]} A 7-day dosing regimen resulted in a dose-dependent increase in survival, with the 10 mg/kg dosing group showing significantly reduced lesions in the lung and nasal cavity and markedly lower viral levels.^[1]

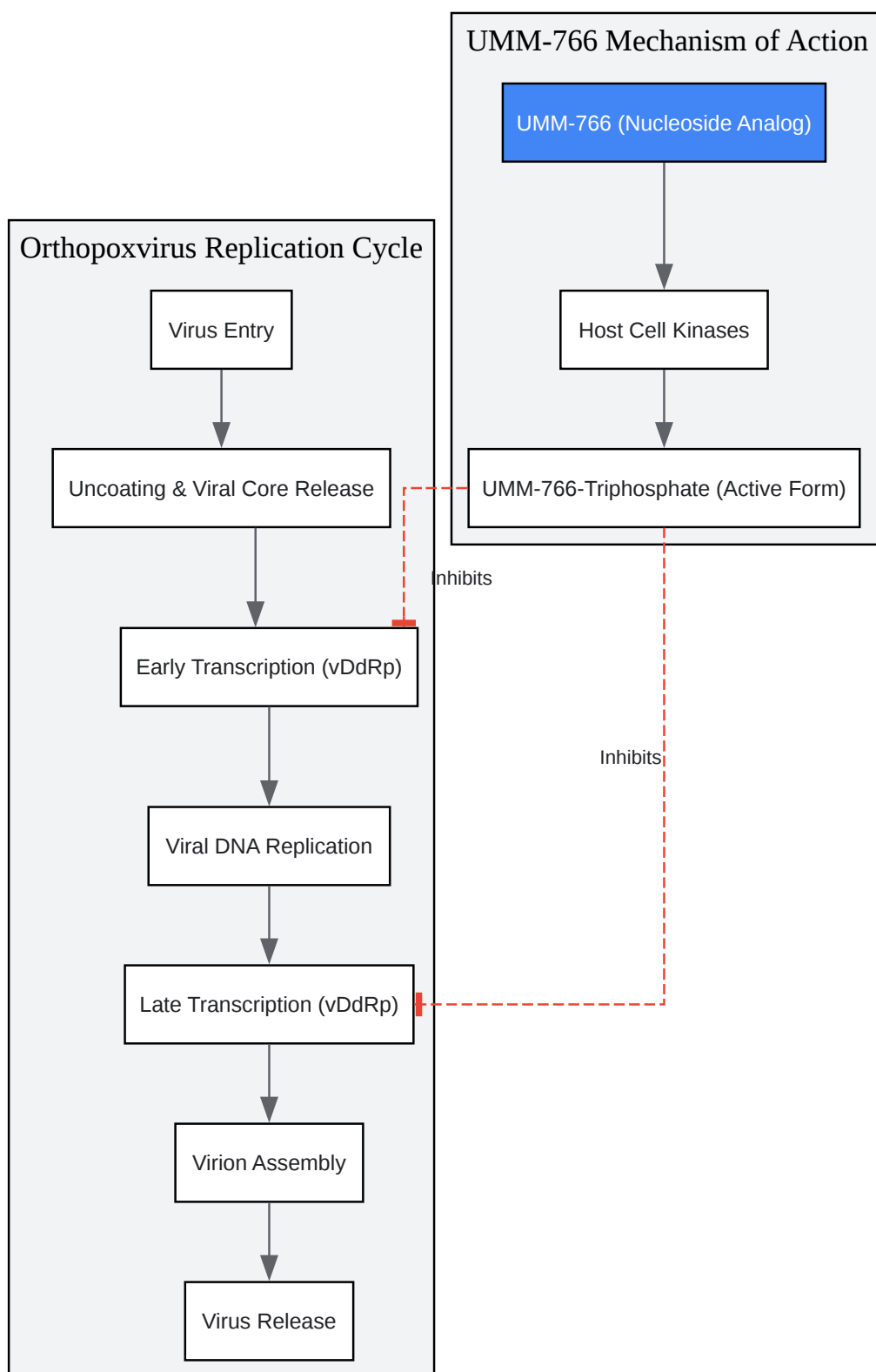
Data Presentation: In Vivo Efficacy of UMM-766 in a Lethal Vaccinia Virus Challenge Model

Treatment Group	Dose	Percent Survival
Vehicle Control	-	0%
UMM-766	1 mg/kg	10%
UMM-766	3 mg/kg	30%
UMM-766	10 mg/kg	90%

Data extracted from "Orally available nucleoside analog **UMM-766** provides protection in a murine model of orthopox disease".^[4]

Proposed Mechanism of Action

UMM-766 is a nucleoside analog, and its mechanism of action is hypothesized to be the inhibition of the viral DNA-dependent RNA polymerase (DdRp).^[5] By acting as a chain terminator after being incorporated into the growing viral RNA strand, **UMM-766** effectively halts viral replication. This proposed mechanism is consistent with its previously observed activity against the NS5B polymerase of the hepatitis C virus.^[5]



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Proposed mechanism of action of **UMM-766**.

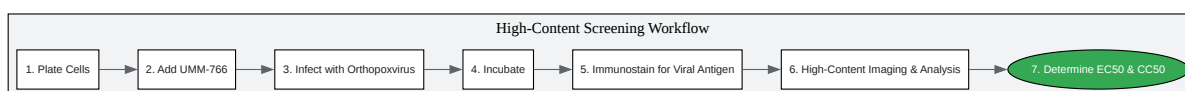
Experimental Protocols

High-Content Image-Based Antiviral Assay

A high-throughput, high-content image-based phenotypic assay was utilized for the initial screening and in vitro characterization of **UMM-766**.^[2]

Methodology:

- Cell Plating: Host cells (e.g., RAW264.7, MRC-5) were seeded in 384-well plates.
- Compound Treatment: Cells were treated with various concentrations of **UMM-766**.
- Viral Infection: Following compound addition, cells were infected with the respective orthopoxvirus at a pre-determined multiplicity of infection (MOI).
- Incubation: Plates were incubated to allow for viral replication.
- Immunofluorescence Staining: Cells were fixed, permeabilized, and stained with a primary antibody specific for a viral antigen, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with Hoechst dye.
- Image Acquisition and Analysis: Plates were imaged using a high-content imaging system, and automated image analysis was performed to quantify the number of infected cells and total cells to determine the percentage of infection. EC50 and CC50 values were calculated from dose-response curves.



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Experimental workflow for the high-content antiviral assay.

Murine Model of Orthopoxvirus Infection

Animal Model: BALB/c mice were used for the in vivo efficacy studies.[4]

Methodology:

- Acclimation: Animals were acclimated to the facility conditions.
- Infection: Mice were anesthetized and intranasally infected with a lethal dose of Vaccinia virus.[4]
- Treatment: **UMM-766** was administered orally by gavage once daily for 7 days, starting 24 hours post-infection.[4]
- Monitoring: Animals were monitored daily for weight loss, clinical signs of disease, and survival for 21 days.
- Pathology and Viral Load: At the end of the study or at pre-determined time points, tissues were collected for histopathological analysis and determination of viral titers.

Conclusion

UMM-766 is a promising new broad-spectrum antiviral agent with potent activity against orthopoxviruses. Its oral bioavailability and in vivo efficacy in a relevant animal model warrant further investigation and development. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for future research into this important antiviral candidate.

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